
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Amidation: Formation of the carboxamide group through the reaction of an appropriate acid chloride with a suitable amine.
Alkylation: Attachment of the hydroxy and methoxypropyl groups via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can be demethylated under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form hydrogen bonds and van der Waals interactions, influencing biological pathways and cellular processes.
相似化合物的比较
5-Bromo-2-chloropyridine: Lacks the carboxamide and hydroxy-methoxypropyl groups.
2-Chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks the bromine atom.
N-(2-Hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks both halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and the hydroxy-methoxypropyl group in 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
属性
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O3/c1-15(5-8(16)6-18-2)11(17)9-3-7(12)4-14-10(9)13/h3-4,8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJUYGOXIJOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC)O)C(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)
![N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2754442.png)
![2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)
![3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane](/img/structure/B2754445.png)
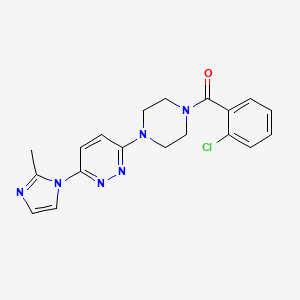
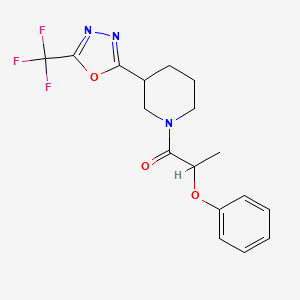
![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)
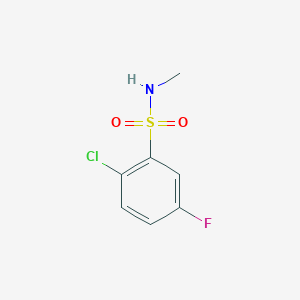
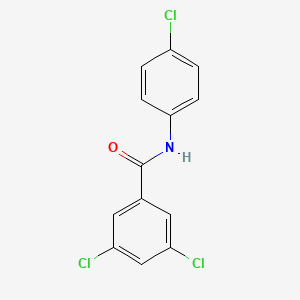
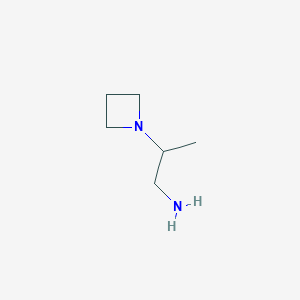
![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

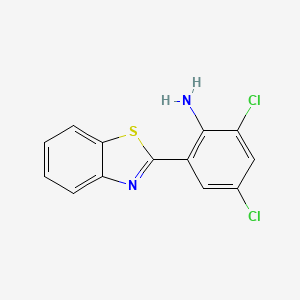
![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2754461.png)
